molecular formula C13H27NO6 B605438 Aminooxy-PEG3-t-butyl ester CAS No. 1835759-72-2

Aminooxy-PEG3-t-butyl ester

Cat. No. B605438
M. Wt: 293.36
InChI Key: NZYHFTOQEYCMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminooxy-PEG3-t-butyl ester is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .


Synthesis Analysis

A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-t-butyl ester is C13H27NO6 . It has a molecular weight of 293.4 g/mol .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-t-butyl ester can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-t-butyl ester is a liquid . It has a molecular weight of 293.4 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Bioconjugation

  • Summary of the Application : Aminooxy-PEG3-t-butyl ester is often used in bioconjugation . The aminooxy group in the compound can react with an aldehyde to form an oxime bond .
  • Methods of Application : The reaction typically occurs in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . If a reductant is used, it will form a hydroxylamine linkage .
  • Results or Outcomes : The result of this application is the formation of an oxime bond or a hydroxylamine linkage .

Increasing Solubility in Aqueous Media

  • Summary of the Application : The hydrophilic PEG spacer in Aminooxy-PEG3-t-butyl ester increases solubility in aqueous media .
  • Methods of Application : This property is inherent to the structure of the compound and does not require any specific method of application .
  • Results or Outcomes : The outcome is an increased solubility of the compound in aqueous media, which can be beneficial in various research and industrial applications .

Conversion to Free Acid Under Acidic Condition

  • Summary of the Application : The t-butyl ester in Aminooxy-PEG3-t-butyl ester can be converted to free acid under acidic conditions .
  • Methods of Application : This conversion typically occurs under acidic conditions .
  • Results or Outcomes : The result is the formation of a free acid from the t-butyl ester .

Safety And Hazards

Aminooxy-PEG3-t-butyl ester should be used only in a chemical fume hood . It is recommended to wear chemical-resistant gloves and safety goggles . It is also recommended to wash thoroughly after handling and wash contaminated clothing before reuse .

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHFTOQEYCMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG3-t-butyl ester
Reactant of Route 2
Aminooxy-PEG3-t-butyl ester
Reactant of Route 3
Aminooxy-PEG3-t-butyl ester
Reactant of Route 4
Aminooxy-PEG3-t-butyl ester
Reactant of Route 5
Aminooxy-PEG3-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.